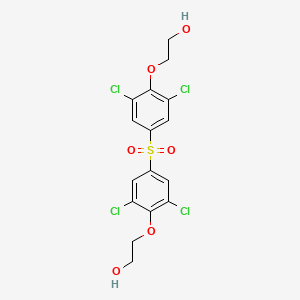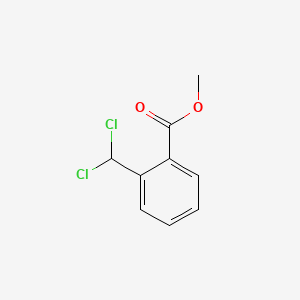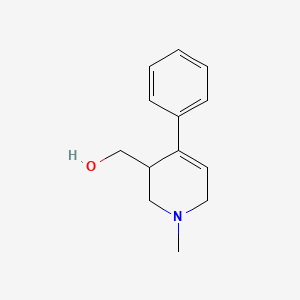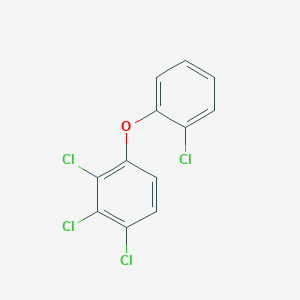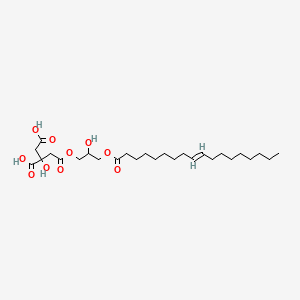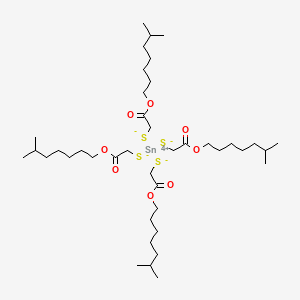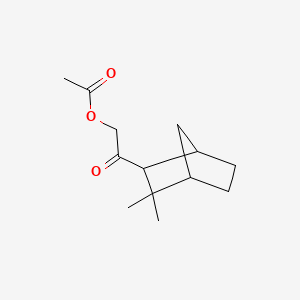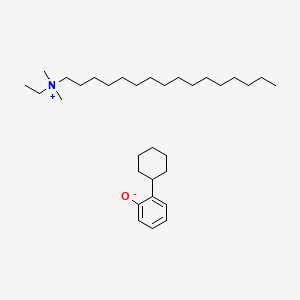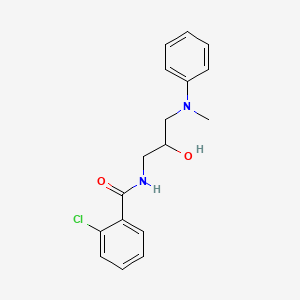
(2Z,5Z)-undeca-2,5-dien-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2Z,5Z)-undeca-2,5-dien-1-ol is an organic compound characterized by the presence of two conjugated double bonds and a hydroxyl group. This compound is part of the family of dienes, which are known for their reactivity and versatility in organic synthesis. The structure of this compound includes a chain of eleven carbon atoms with double bonds at the second and fifth positions, both in the Z-configuration, and a hydroxyl group at the first position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2Z,5Z)-undeca-2,5-dien-1-ol can be achieved through various methods. One common approach involves the use of Wittig reactions, where a phosphonium ylide reacts with an aldehyde to form the desired diene. Another method includes the use of cross-coupling reactions, such as the Suzuki-Miyaura coupling, which allows for the formation of carbon-carbon bonds between a boronic acid and a halide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of catalytic processes to ensure high yields and purity. Catalysts such as palladium or nickel complexes are often employed to facilitate the coupling reactions. The reaction conditions typically include controlled temperatures and pressures to optimize the reaction rate and selectivity.
Analyse Chemischer Reaktionen
Types of Reactions
(2Z,5Z)-undeca-2,5-dien-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form an aldehyde or a carboxylic acid.
Reduction: The double bonds can be reduced to single bonds using hydrogenation reactions.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or nickel are used in hydrogenation reactions.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used to replace the hydroxyl group with a halide.
Major Products
The major products formed from these reactions include:
Oxidation: Undeca-2,5-dienal or undeca-2,5-dienoic acid.
Reduction: Undecane or partially hydrogenated dienes.
Substitution: Halogenated derivatives of undeca-2,5-diene.
Wissenschaftliche Forschungsanwendungen
(2Z,5Z)-undeca-2,5-dien-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals.
Wirkmechanismus
The mechanism of action of (2Z,5Z)-undeca-2,5-dien-1-ol involves its interaction with various molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The double bonds can participate in electron transfer reactions, affecting cellular redox states. These interactions can modulate enzyme activities, signal transduction pathways, and gene expression, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2Z,5Z)-pentadeca-2,5-dien-1-ol: A longer-chain analog with similar chemical properties.
(2Z,5Z)-heptadeca-2,5-dien-1-ol: Another analog with an even longer carbon chain.
(2Z,5Z)-nonadeca-2,5-dien-1-ol: A compound with a similar structure but different chain length.
Uniqueness
(2Z,5Z)-undeca-2,5-dien-1-ol is unique due to its specific chain length and the position of its double bonds This configuration imparts distinct chemical reactivity and biological activity compared to its analogs
Eigenschaften
CAS-Nummer |
75817-50-4 |
|---|---|
Molekularformel |
C11H20O |
Molekulargewicht |
168.28 g/mol |
IUPAC-Name |
(2Z,5Z)-undeca-2,5-dien-1-ol |
InChI |
InChI=1S/C11H20O/c1-2-3-4-5-6-7-8-9-10-11-12/h6-7,9-10,12H,2-5,8,11H2,1H3/b7-6-,10-9- |
InChI-Schlüssel |
DIAHHRRJYUXCRL-HZJYTTRNSA-N |
Isomerische SMILES |
CCCCC/C=C\C/C=C\CO |
Kanonische SMILES |
CCCCCC=CCC=CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


